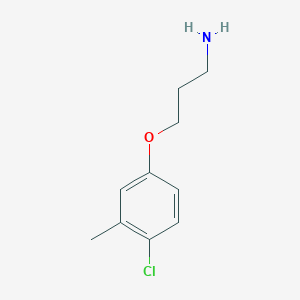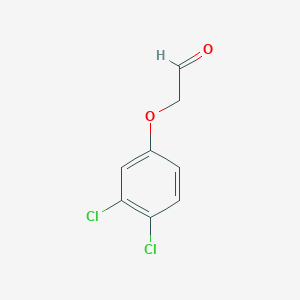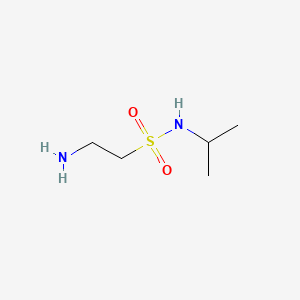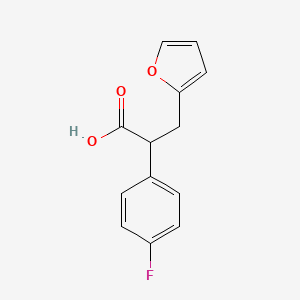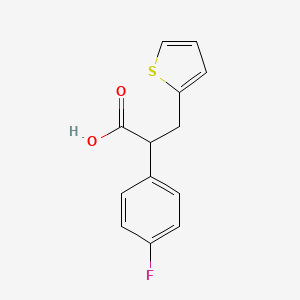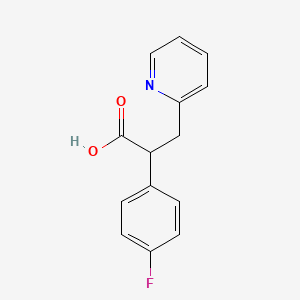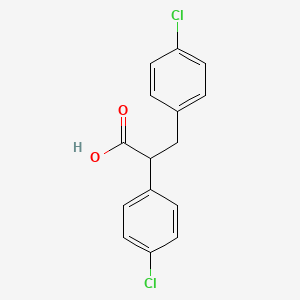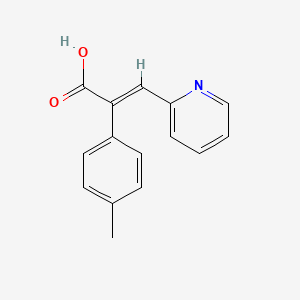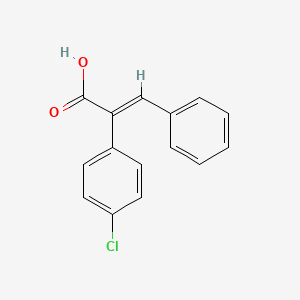
2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid is an organic compound that features a chlorinated phenyl group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.
Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing continuous flow reactors to ensure efficient mixing and reaction rates.
Catalytic Reduction: Employing catalytic hydrogenation instead of chemical reducing agents to improve yield and reduce waste.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids or ketones.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s structural properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用机制
The mechanism by which 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-3-(pyridin-2-yl)propanoic acid
- 2-(4-Chlorophenyl)-3-(pyridin-4-yl)propanoic acid
- 2-(4-Bromophenyl)-3-(pyridin-3-yl)propanoic acid
Uniqueness
2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both a chlorinated phenyl group and a pyridine ring provides a versatile scaffold for further chemical modifications and applications.
属性
IUPAC Name |
2-(4-chlorophenyl)-3-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-3-11(4-6-12)13(14(17)18)8-10-2-1-7-16-9-10/h1-7,9,13H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYIMFUQBBHQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
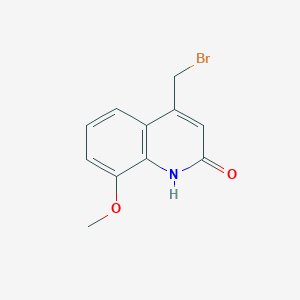
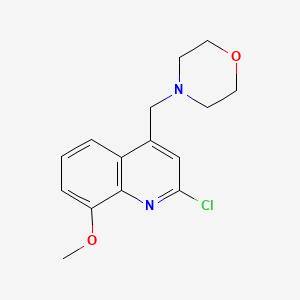
![6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7791787.png)
![6-amino-4-[(4-fluorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7791791.png)
